molecular formula C17H13BrN6O2 B10904743 4-bromo-2-methoxy-6-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol

4-bromo-2-methoxy-6-{(E)-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10904743
M. Wt: 413.2 g/mol
InChI Key: BBWZHIUFYAAITN-UFWORHAWSA-N
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Description

5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone: is a complex organic compound that combines a brominated benzaldehyde derivative with a triazinoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps:

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: 5-Bromo-2-hydroxy-3-methoxybenzoic acid.

    Reduction: 5-Bromo-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: This compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.

Biology

    Biological Probes: Due to its structural features, it can be used in the design of biological probes for studying enzyme activities and protein interactions.

Medicine

    Drug Development: The triazinoindole moiety is known for its biological activity, making this compound a candidate for drug development, particularly in cancer and antimicrobial research.

Industry

    Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is not fully elucidated. it is believed to interact with various molecular targets through its hydrazone and triazinoindole moieties. These interactions may involve:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    DNA Intercalation: The planar structure of the triazinoindole moiety allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Shares the brominated benzaldehyde structure but lacks the triazinoindole moiety.

    5H-[1,2,4]Triazino[5,6-b]indole-3-hydrazine: Contains the triazinoindole structure but lacks the brominated benzaldehyde component.

Uniqueness

    Structural Complexity: The combination of a brominated benzaldehyde with a triazinoindole moiety makes this compound unique in its structural complexity and potential reactivity.

    The dual functional groups provide a wide range of applications in different fields, making it more versatile compared to its individual components.

Properties

Molecular Formula

C17H13BrN6O2

Molecular Weight

413.2 g/mol

IUPAC Name

4-bromo-2-methoxy-6-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]phenol

InChI

InChI=1S/C17H13BrN6O2/c1-26-13-7-10(18)6-9(15(13)25)8-19-23-17-21-16-14(22-24-17)11-4-2-3-5-12(11)20-16/h2-8,25H,1H3,(H2,20,21,23,24)/b19-8+

InChI Key

BBWZHIUFYAAITN-UFWORHAWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)Br

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)Br

Origin of Product

United States

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